![molecular formula C15H32OSSi B14255065 Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- CAS No. 214287-10-2](/img/structure/B14255065.png)
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- is a specialized organosilicon compound It is characterized by the presence of a silane core bonded to various organic groups, including a 1-[(1,1-dimethylethyl)thio]ethenyl group and three isopropyl groups
准备方法
The synthesis of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- typically involves the reaction of appropriate organosilicon precursors with reagents that introduce the desired functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products .
化学反应分析
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity
作用机制
The mechanism of action of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. These interactions can include bonding with other molecules, catalyzing reactions, or altering the properties of materials it is incorporated into. The specific pathways involved depend on the application and the environment in which the compound is used .
相似化合物的比较
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Triethoxysilane: This compound has three ethoxy groups and is used in the production of silanes and silicones.
Phenylsilanes: These contain phenyl groups and are used in the synthesis of advanced materials.
The uniqueness of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- lies in its specific functional groups, which confer distinct reactivity and applications compared to other organosilicon compounds .
属性
CAS 编号 |
214287-10-2 |
|---|---|
分子式 |
C15H32OSSi |
分子量 |
288.6 g/mol |
IUPAC 名称 |
1-tert-butylsulfanylethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H32OSSi/c1-11(2)18(12(3)4,13(5)6)16-14(7)17-15(8,9)10/h11-13H,7H2,1-6,8-10H3 |
InChI 键 |
RBNCYEMPMPLTOE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


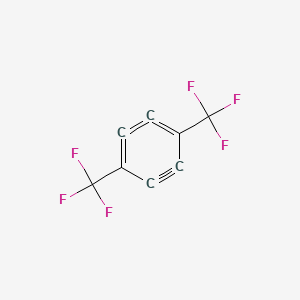
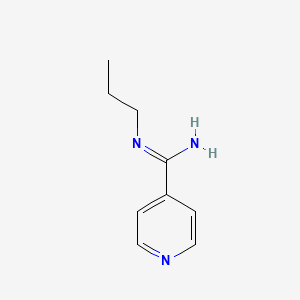
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
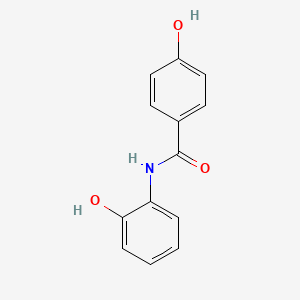
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
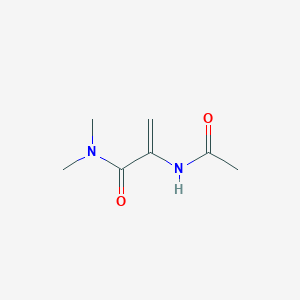
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)

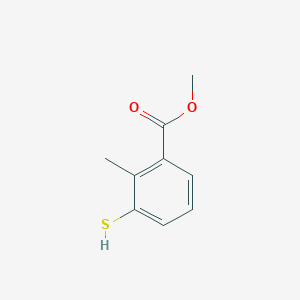
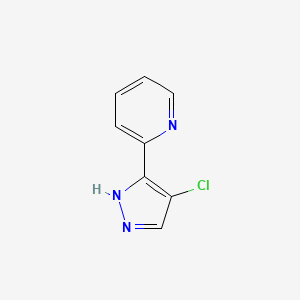
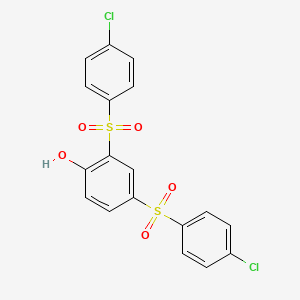
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
